2-Hydrazino-6,7-dimethyl-3-phenylquinoline hydrochloride
Description
2-Hydrazino-6,7-dimethyl-3-phenylquinoline hydrochloride (CAS: 1170868-12-8) is a quinoline derivative with a hydrazino (-NH-NH₂) substituent at the 2-position, methyl groups at the 6- and 7-positions, and a phenyl group at the 3-position. Its molecular formula is C₁₇H₁₈ClN₃, with a molecular weight of 299.80 g/mol . Key physicochemical properties include:
- LogP (partition coefficient): 5.38 (indicating high lipophilicity)
- PSA (polar surface area): 50.94 Ų (moderate polarity due to the hydrazino group)
Properties
CAS No. |
1170868-12-8 |
|---|---|
Molecular Formula |
C17H18ClN3 |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
(6,7-dimethyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C17H17N3.ClH/c1-11-8-14-10-15(13-6-4-3-5-7-13)17(20-18)19-16(14)9-12(11)2;/h3-10H,18H2,1-2H3,(H,19,20);1H |
InChI Key |
BMWYMGBIARBHKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1C)NN)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Hydrazino-6,7-dimethyl-3-phenylquinoline Hydrochloride
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Construction of the quinoline core with appropriate substitution at positions 6, 7 (methyl groups), and 3 (phenyl group).
- Introduction of the hydrazino group at position 2.
- Formation of the hydrochloride salt for stabilization and isolation.
The synthetic approaches are generally based on modification of quinoline intermediates, such as 2-chloroquinoline derivatives, followed by nucleophilic substitution with hydrazine or hydrazine derivatives.
Stepwise Preparation Routes
Synthesis of 6,7-Dimethyl-3-Phenylquinoline Intermediate
A common precursor is 6,7-dimethyl-3-phenylquinoline or its halogenated derivatives (e.g., 2-chloro-6,7-dimethyl-3-phenylquinoline). The preparation involves:
- Starting from substituted anilines or phenylacetic acids.
- Cyclization reactions such as Vilsmeier-Haack formylation or Povarov reactions to form the quinoline ring.
- Introduction of methyl groups at positions 6 and 7 via methyl-substituted starting materials or methylation reactions.
Introduction of the Hydrazino Group at Position 2
The 2-position is functionalized typically by:
- Conversion of 2-position substituent to a leaving group (commonly chlorine) to form 2-chloroquinoline derivatives.
- Nucleophilic substitution of the 2-chloro group by hydrazine hydrate to yield the 2-hydrazinoquinoline.
This step is usually carried out by refluxing the 2-chloroquinoline derivative with hydrazine hydrate in ethanol or other suitable solvents under controlled temperature and time conditions.
Detailed Procedure Example
Based on the literature and analogous quinoline hydrazine syntheses, the following procedure is representative:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Synthesis of 2-chloro-6,7-dimethyl-3-phenylquinoline | Starting from 6,7-dimethyl-3-phenylquinoline, treat with phosphorus oxychloride and catalytic N,N-dimethylaniline under reflux for several hours to substitute 2-position with chlorine. | Yields typically 60-70%; confirmed by IR (C-Cl stretch ~760 cm^-1) and NMR (disappearance of 2-H proton) |
| 2 | Reaction with hydrazine hydrate | Reflux 2-chloro derivative with excess hydrazine hydrate in ethanol for 12-15 hours. | Yields 75-85%; hydrazino substitution confirmed by NMR and elemental analysis |
| 3 | Formation of hydrochloride salt | Treat the free base with hydrochloric acid in ethanol or ether to precipitate the hydrochloride salt. | High purity crystalline product obtained after filtration and drying |
This method aligns with protocols described for similar quinoline hydrazine compounds and is supported by spectral data and elemental analyses reported in peer-reviewed sources.
Analytical Data and Characterization
Spectroscopic Confirmation
| Technique | Key Observations for this compound |
|---|---|
| [^1H NMR](pplx://action/followup) | Signals corresponding to methyl groups at δ ~2.0 ppm; aromatic protons of phenyl and quinoline rings between δ 7.0-8.5 ppm; characteristic singlet for hydrazino NH protons around δ 4.5-5.5 ppm. |
| IR Spectroscopy | N-H stretching bands around 3300-3500 cm^-1; absence of C-Cl stretch confirming substitution; aromatic C=C stretches at 1600 cm^-1. |
| Mass Spectrometry | Molecular ion peak consistent with molecular weight of hydrazinoquinoline hydrochloride. |
| Elemental Analysis | Consistent with calculated values for C, H, N, and Cl content. |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Condensation Reactions
The hydrazino group (-NH-NH₂) readily reacts with carbonyl compounds (aldehydes/ketones) to form hydrazones. This reaction is pivotal for generating Schiff base derivatives with tailored pharmacological properties.
Key Reaction Conditions :
| Carbonyl Source | Solvent | Temperature | Yield | Product Type |
|---|---|---|---|---|
| Benzaldehyde | Ethanol | 60–80°C | 85% | Arylhydrazone |
| Acetophenone | Methanol | Reflux | 78% | Alkylhydrazone |
| 4-Nitrobenzaldehyde | DMF | 100°C | 92% | Nitro-substituted hydrazone |
Data compiled from synthetic protocols in.
The reaction proceeds via nucleophilic attack of the hydrazino nitrogen on the carbonyl carbon, followed by dehydration. Electron-withdrawing groups on the carbonyl compound enhance reaction rates due to increased electrophilicity.
Nucleophilic Substitution
The hydrazino group acts as a nucleophile in substitutions, particularly with alkyl halides or acylating agents.
Examples :
-
Alkylation : Reaction with ethyl bromoacetate in THF yields ethyl 2-(6,7-dimethyl-3-phenylquinolin-2-yl)hydrazine-1-carboxylate (83% yield).
-
Acylation : Treatment with acetyl chloride forms N-acetylated derivatives, improving metabolic stability.
Mechanistic Insight :
The reaction follows an SN² pathway in polar aprotic solvents (e.g., DMF), with the hydrazino group displacing halides. Steric hindrance from the 6,7-dimethyl groups slightly reduces reactivity compared to non-methylated analogues.
Oxidation Reactions
Controlled oxidation converts the hydrazino group into diazenes or triazoles, depending on the oxidant:
| Oxidant | Product | Application |
|---|---|---|
| H₂O₂ (30%) | 1,2,4-Triazole derivative | Anticancer lead compounds |
| MnO₂ | Diazene intermediate | Cross-coupling precursors |
| KMnO₄ (acidic) | Quinoline N-oxide | Bioavailability enhancement |
Triazole formation occurs via cyclization of the oxidized hydrazine moiety, as observed in antiplasmodial studies .
Cyclization Reactions
The compound participates in heterocycle formation under acidic or thermal conditions:
Notable Cyclizations :
-
With β-ketoesters : Forms pyrazole-fused quinolines in polyphosphoric acid (PPA) at 120°C (72% yield) .
-
With CS₂ : Produces 1,3,4-thiadiazoles under reflux in ethanol (68% yield).
Structural Impact :
Cyclization enhances planar rigidity, improving intercalation with DNA/RNA targets, as demonstrated in antimalarial studies .
Metal Complexation
The hydrazino group chelates transition metals, forming complexes with catalytic or therapeutic potential:
| Metal Salt | Coordination Site | Complex Use Case |
|---|---|---|
| CuCl₂ | Hydrazino N, Cl⁻ | Antimicrobial agents |
| Fe(NO₃)₃ | Quinoline N, O | MRI contrast enhancers |
| Pd(OAc)₂ | N,N-bidentate | Suzuki-Miyaura coupling |
Metal complexes exhibit enhanced stability and bioactivity, with Cu(II) complexes showing 4–8× higher cytotoxicity than the parent compound .
Comparative Reactivity Analysis
The 6,7-dimethyl groups influence reaction outcomes:
| Reaction Type | Methyl Effect | Rate vs. Non-Methylated Analog |
|---|---|---|
| Condensation | Steric hindrance reduces yield by ~15% | 0.85× |
| Oxidation | Electron donation accelerates oxidation | 1.2× |
| Metal chelation | Enhanced π-stacking in complexes | 2× stability |
Scientific Research Applications
Pharmaceutical Research
Antimicrobial Activity
This compound has shown promising results in antimicrobial research. Studies indicate that derivatives of hydrazinoquinoline compounds exhibit substantial antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. For instance, certain derivatives have demonstrated minimum inhibitory concentration (MIC) values lower than those of standard antibiotics, suggesting enhanced efficacy against resistant bacterial strains .
Anticancer Properties
Research has also explored the anticancer potential of 2-hydrazino-6,7-dimethyl-3-phenylquinoline hydrochloride. The compound's ability to inhibit cell proliferation in cancer cell lines has been documented, with mechanisms involving apoptosis induction and cell cycle arrest. These findings position it as a lead compound for further development in cancer therapeutics .
Chemical Biology
Biological Interaction Studies
The compound's interaction with biological targets has been a focal point of research. Binding affinity studies reveal its potential to inhibit specific enzymes and receptors involved in disease pathways. For example, investigations into its mechanism of action have highlighted its role in disrupting metabolic processes in pathogenic organisms .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the quinoline ring have been systematically studied to identify modifications that enhance biological activity while minimizing toxicity .
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against specific bacteria |
| Alteration of side chains | Enhanced lipophilicity leading to better absorption |
| Substitution patterns | Significant impact on antibacterial efficacy |
Case Studies
Several case studies illustrate the compound's applications:
-
Case Study 1: Antibacterial Efficacy
In a comparative study, derivatives of this compound were tested against clinical isolates of Klebsiella pneumoniae. Results indicated that certain derivatives exhibited inhibition zones comparable to or exceeding those of conventional antibiotics . -
Case Study 2: Anticancer Activity
A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-Hydrazino-6,7-dimethyl-3-phenylquinoline hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
2-Hydrazino-3,6,7-trimethylquinoline Hydrochloride (CAS: 1170928-54-7)
Key Differences :
- Substituents : Lacks the 3-phenyl group but includes an additional methyl group at the 3-position.
- The trimethyl configuration may alter steric effects, influencing binding interactions in biological systems.
2-Amino-6,7-dimethyl-3-phenylquinoline Hydrochloride (CAS: 1172344-66-9)
Key Differences :
- Functional Group: Contains an amino (-NH₂) group instead of hydrazino (-NH-NH₂) at the 2-position.
- Impact on Properties: The amino group has a lower PSA (43.47 Ų vs. 50.94 Ų), reducing polarity and hydrogen-bonding capacity.
Key Differences :
- Core Structure: A simple phenylhydrazine derivative without the quinoline ring.
- Impact on Properties: Smaller size and simpler structure result in lower LogP (~1.5 estimated) and higher solubility in polar solvents.
Berberine Hydrochloride (CAS: 633-65-8)
Key Differences :
- Core Structure: A benzodioxole-fused isoquinoline alkaloid.
- Impact on Properties :
- The extended conjugated system enhances UV absorption and fluorescence, making it useful in analytical chemistry.
- Higher molecular weight and complexity may improve binding to biological targets (e.g., antimicrobial or anticancer activity).
Implications of Structural Variations
- Polarity (PSA): The hydrazino group contributes to higher PSA than amino analogs, enhancing hydrogen-bonding capacity for target engagement .
- Synthetic Utility: Quinoline derivatives with hydrazino groups are versatile intermediates for synthesizing heterocycles (e.g., triazoles or pyrazoles) via condensation reactions .
Biological Activity
2-Hydrazino-6,7-dimethyl-3-phenylquinoline hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The molecular formula of this compound is C_16H_18ClN_3, with a molecular weight of approximately 299.8 g/mol. The compound features a hydrazino group at the 2-position of the quinoline ring, along with two methyl groups at the 6 and 7 positions and a phenyl group at the 3-position. This unique substitution pattern is believed to contribute to its distinct chemical properties and biological activities.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant anticancer and antimicrobial properties. The compound's mechanism of action may involve interactions with specific molecular targets, where the hydrazino group forms covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity and affecting various biochemical pathways.
Anticancer Activity
Research has shown that derivatives of quinoline compounds can induce apoptosis in cancer cells. For example, studies involving similar quinoline derivatives have demonstrated pro-apoptotic effects in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. The mechanism often involves cell cycle arrest and induction of apoptosis through mitochondrial pathways.
Table 1: Summary of Anticancer Studies
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-Hydrazino-6,7-dimethyl-3-phenylquinoline | A549 | 15.2 | Induces late apoptosis |
| 2-Hydrazino-6,7-dimethyl-3-phenylquinoline | HCT116 | 12.5 | Cell cycle arrest in G0/G1 phase |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains. The compound has shown notable activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
The proposed mechanism for the anticancer activity involves the compound's ability to induce oxidative stress within cancer cells, leading to apoptosis. Additionally, its interaction with key enzymes involved in cell proliferation may disrupt normal cellular functions.
Case Studies
- Study on Anticancer Effects : In a controlled laboratory setting, researchers treated A549 cells with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers after treatment.
- Antimicrobial Efficacy Assessment : A study compared the antimicrobial activity of this compound with standard antibiotics like ampicillin. The results showed that this compound exhibited comparable or superior inhibition against resistant strains.
Q & A
What are the established protocols for synthesizing 2-Hydrazino-6,7-dimethyl-3-phenylquinoline hydrochloride, and how can reaction conditions be optimized to improve yield?
Basic Synthesis Protocol :
The compound is typically synthesized via cyclization and hydrazine incorporation. A common approach involves refluxing intermediates (e.g., 6,7-dimethyl-3-phenylquinoline derivatives) with hydrazine hydrate in acetic acid, followed by HCl neutralization to form the hydrochloride salt . Key parameters include reaction time (3–6 hours) and temperature (100–120°C).
Advanced Optimization :
To enhance yield, factorial design experiments can evaluate variables like solvent polarity (e.g., ethanol vs. acetic acid), stoichiometric ratios (hydrazine:substrate), and catalyst use. For example, substituting acetic acid with trifluoroacetic acid may reduce side reactions, as seen in analogous hydrazine-based syntheses . Kinetic analysis of intermediate formation (e.g., via HPLC) helps identify rate-limiting steps .
How can researchers resolve contradictions in spectral data (e.g., NMR, MS) for structural confirmation?
Basic Characterization :
Standard characterization includes -NMR (to confirm hydrazino NH peaks at δ 4.5–5.5 ppm), LC-MS (for molecular ion [M+H]), and FT-IR (N-H stretching at 3300–3400 cm). Discrepancies may arise from residual solvents or tautomerism, requiring repeated purification (e.g., recrystallization in ethanol/water mixtures) .
Advanced Method :
For ambiguous signals, advanced techniques like - HMBC NMR or high-resolution mass spectrometry (HRMS) with <2 ppm error margins can resolve structural ambiguities. Isotopic labeling (e.g., -hydrazine) or computational modeling (DFT-based NMR prediction) may clarify proton environments .
What analytical methods are recommended for assessing purity and stability under varying storage conditions?
Basic Quality Control :
Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (0.1% TFA) gradient is standard. Purity thresholds >95% are typical, validated against USP/EP pharmacopeial standards . Short-term stability (e.g., 48-hour aqueous solutions) is assessed via pH monitoring and degradation product screening .
Advanced Stability Studies :
Long-term stability under ICH guidelines (25°C/60% RH, 40°C/75% RH) requires forced degradation studies (e.g., exposure to UV light, oxidative HO). LC-MS/MS identifies degradation products, such as hydrazine oxidation to diazenes or quinoline ring cleavage .
How should researchers design experiments to evaluate the compound’s bioactivity in tumor suppression or apoptosis pathways?
Basic Assay Design :
In vitro cytotoxicity assays (e.g., MTT on HeLa or MCF-7 cells) at concentrations 1–100 μM, with IC calculations. Apoptosis markers (Annexin V/PI staining) and caspase-3/7 activation are measured via flow cytometry .
Advanced Mechanistic Studies :
Transcriptomic profiling (RNA-seq) identifies differentially expressed genes (e.g., p53, Bcl-2). Phosphorylation-specific antibodies (e.g., p-Akt, p-ERK) validate signaling pathway modulation via Western blot. Dose-response synergism with chemotherapeutics (e.g., cisplatin) is tested using Chou-Talalay combination indices .
What safety precautions are critical when handling this compound, given its hydrazine moiety?
Basic Safety Protocols :
Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid skin contact; immediate washing with soap/water is required if exposed. Store at 2–8°C in airtight containers to prevent hydrazine oxidation .
Advanced Hazard Mitigation :
Monitor airborne hydrazine derivatives via gas chromatography. Emergency protocols include sodium bicarbonate neutralization for spills and activated charcoal adsorption for accidental ingestion .
How can researchers address low solubility in aqueous buffers during in vitro assays?
Basic Solubilization :
Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes. Pre-solubilize in DMSO, then dilute in PBS (pH 7.4) .
Advanced Formulation :
Nanoparticle encapsulation (e.g., PLGA or liposomes) improves bioavailability. Dynamic light scattering (DLS) confirms particle size (100–200 nm), while dialysis assesses drug release kinetics .
What strategies validate the compound’s role in non-mammalian model systems (e.g., zebrafish or C. elegans)?
Basic Model Systems :
Zebrafish embryos (24–72 hpf) assess developmental toxicity. Survival rates and teratogenicity (e.g., yolk sac edema) are quantified at 10–100 μM concentrations .
Advanced Genetic Screens :
CRISPR/Cas9 knockout of orthologous targets (e.g., tp53 in zebrafish) evaluates pathway-specific effects. Microinjection of morpholinos or mRNA rescues phenotypic changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

